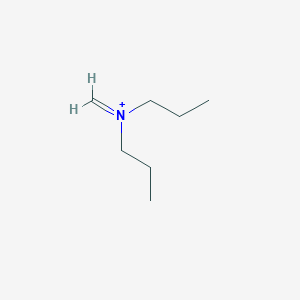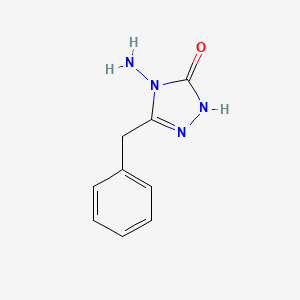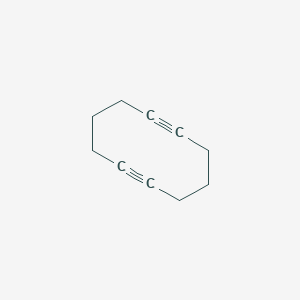![molecular formula C10H16O2 B14432101 (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one CAS No. 76735-29-0](/img/structure/B14432101.png)
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one typically involves the use of specific starting materials and reaction conditions. One common method involves the enantioselective construction of the bicyclic scaffold through a series of chemical reactions. For example, the synthesis may start with a precursor molecule that undergoes cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one include other bicyclic compounds with similar structural features. Examples include (1S,2R,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and bicyclo[3.2.1]octane derivatives .
Uniqueness: What sets this compound apart is its specific oxabicyclo ring system and the presence of the trimethyl group, which confer unique chemical properties and potential applications. This compound’s distinct structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Properties
CAS No. |
76735-29-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI Key |
RFXTXEOQEMTRHL-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C(=O)C1)C(O2)(C)C |
Canonical SMILES |
CC1(C2CCC(O1)(CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


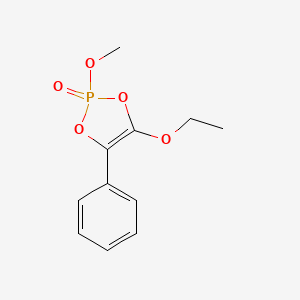

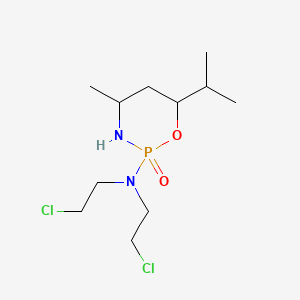
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)

